2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a piperidine ring, a pyridine ring, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. For instance, the reaction of 3-piperidinyl hydrazide with 2-pyridinecarboxylic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.
Scientific Research Applications
2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)-1,3,4-oxadiazole: Lacks the piperidine ring, which may result in different chemical properties and reactivity.
5-(Pyridin-2-yl)-1,3,4-oxadiazole: Similar structure but without the piperidine ring, leading to variations in biological activity.
Uniqueness
The combination of these rings with the oxadiazole moiety enhances its ability to interact with different molecular targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C12H14N4O |
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Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-piperidin-3-yl-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H14N4O/c1-2-7-14-10(5-1)12-16-15-11(17-12)9-4-3-6-13-8-9/h1-2,5,7,9,13H,3-4,6,8H2 |
InChI Key |
FIHRARSHLFNGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(O2)C3=CC=CC=N3 |
Origin of Product |
United States |
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